Brivanib alaninate

Overview

Description

Brivanib alaninate (BMS582664) is an oral, potent selective inhibitor of both the FGF and VEGF family of receptors . It is a first-in-class FGF/VEGF inhibitor now in late-phase clinical trials . It is currently in development for the treatment of hepatocellular and colon carcinomas .

Synthesis Analysis

This compound is a prodrug of brivanib (BMS-540215), a potent oral VEGFR-2 inhibitor . In vitro and in vivo studies indicated that this compound was efficiently converted to brivanib . The oral bioavailability of brivanib varied among species (22–88%) and showed dissolution rate-limited absorption even when combined with organic co-solvents .Molecular Structure Analysis

The molecular formula of this compound is C22H24FN5O4 . Its exact mass is 441.18 and its molecular weight is 441.450 .Chemical Reactions Analysis

This compound undergoes hydrolysis to its parent compound, BMS-540215 . The shelf-life of the tablets is determined by the rate of the hydrolysis reaction . In vitro and in vivo studies indicated that this compound was efficiently converted to brivanib .Physical and Chemical Properties Analysis

The molecular formula of this compound is C22H24FN5O4 . Its exact mass is 441.18 and its molecular weight is 441.450 .Scientific Research Applications

Metabolism and Safety : Brivanib alaninate, a prodrug of brivanib, is a dual inhibitor of the vascular endothelial growth factor (VEGF) and fibroblast growth factor (FGF) signaling pathways. It undergoes metabolic chiral inversion, with both brivanib and its enantiomer showing similar potency in inhibiting VEGF receptor-2 and FGF receptor-1 kinases. The enantiomeric metabolite, however, is a minor component in human plasma and is not expected to significantly contribute to the pharmacology of brivanib. This suggests no specific safety concerns regarding the exposure to the enantiomeric metabolite (Gong et al., 2012).

Preclinical Pharmacokinetics : Studies have shown that this compound is efficiently converted to brivanib, exhibiting good brain penetration in rats. The oral bioavailability of brivanib varied among species, and using this compound improved oral bioavailability. The clearance of brivanib in humans is expected to be low to intermediate, with a high volume of distribution (Marathe et al., 2009).

Pharmacokinetics in Solid Tumors : In patients with advanced or metastatic solid tumors, this compound demonstrated rapid absorption and extensive metabolism after oral dosing, with the majority of drug-related radioactivity excreted in feces. It was generally well tolerated, with fatigue as the most frequent adverse event. The pharmacokinetic profile suggests that brivanib is rapidly absorbed and extensively metabolized, with fecal elimination being the primary route (Mekhail et al., 2010).

Antiangiogenic Activity : this compound has been shown to be an effective antitumor agent in preclinical models, demonstrating dose-dependent efficacy. It inhibits angiogenesis driven by VEGF or basic FGF and leads to reduced tumor cell proliferation and vascular density in tumor xenograft models (Bhide et al., 2010).

Drug Interaction Potential : Studies indicate that this compound does not influence either intestinal or hepatic CYP3A4, suggesting a low potential for drug-drug interactions with substrates of this enzyme (Syed et al., 2012).

Clinical Trials in Advanced Cancers : Brivanib has been studied in patients with advanced or metastatic solid tumors, showing manageable toxicity and promising antiangiogenic and antitumor activity. The maximum tolerated dose was identified as 800 mg/day (Jonker et al., 2011).

Mechanism of Action

Target of Action

Brivanib alaninate, also known as BMS-582664, is a multitargeted tyrosine kinase inhibitor . Its primary targets are the vascular endothelial growth factor receptors (VEGFR) and fibroblast growth factor receptors (FGFR) . These receptors play a major role in the etiopathogenesis of hepatocellular carcinoma (HCC), the most common type of liver cancer .

Mode of Action

This compound interacts with its targets by inhibiting the tyrosine kinase activity of VEGFR and FGFR . This inhibition prevents the activation of these receptors, thereby disrupting the signaling pathways they control. It’s known that brivanib may prevent the tumor mass from expanding by cutting off the supply of nutrients and growth factors .

Biochemical Pathways

The VEGF and FGF signaling pathways, which are inhibited by brivanib, are crucial for angiogenesis, the formation of new blood vessels from pre-existing ones . These pathways are essential for solid tumor growth and metastasis . By inhibiting VEGFR and FGFR, brivanib disrupts these pathways, leading to reduced angiogenesis and, consequently, slower tumor growth .

Pharmacokinetics

This compound is an orally administered prodrug of brivanib . It is rapidly and efficiently converted to brivanib in the body . The oral bioavailability of brivanib varies among species (22–88%) and shows dissolution rate-limited absorption even when combined with organic co-solvents . The clearance of brivanib in humans is anticipated to be low to intermediate, while its volume of distribution is expected to be high .

Result of Action

Brivanib significantly suppresses tumor growth in various xenograft models . This growth inhibition is associated with a decrease in phosphorylated VEGFR-2, increased apoptosis, reduced microvessel density, inhibition of cell proliferation, and down-regulation of cell cycle regulators . The levels of FGFR-1 and FGFR-2 expression in these xenograft lines were positively correlated with its sensitivity to brivanib-induced growth inhibition .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the drug’s absorption can be affected by the presence of food or other substances in the stomach . Additionally, the drug’s metabolism and elimination can be influenced by the individual’s liver function . .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

Brivanib Alaninate is efficiently converted to its parent compound, Brivanib, in both in vitro and in vivo studies . Brivanib is a potent inhibitor of VEGFR-2, a receptor that plays a critical role in physiological and pathological angiogenesis, a process of forming new capillaries from existing blood vessels .

Cellular Effects

Brivanib, the active form of this compound, exerts its effects on various types of cells, particularly cancer cells. By inhibiting VEGFR-2, it disrupts the process of angiogenesis, thereby inhibiting the growth and spread of cancer cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its conversion to Brivanib, which then inhibits the VEGFR-2 receptor. This inhibition disrupts the signaling pathways involved in angiogenesis, thereby exerting its anti-cancer effects .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound is rapidly and efficiently converted to Brivanib . The effects of Brivanib, such as the inhibition of angiogenesis, can be observed over time in both in vitro and in vivo studies .

Transport and Distribution

Brivanib, the active form of this compound, shows good brain penetration in rats, indicating its ability to cross the blood-brain barrier . This suggests that Brivanib can be distributed to various tissues in the body, including the brain .

Subcellular Localization

Given that Brivanib can cross the blood-brain barrier, it is likely that it can also cross cellular membranes and localize within various subcellular compartments .

Properties

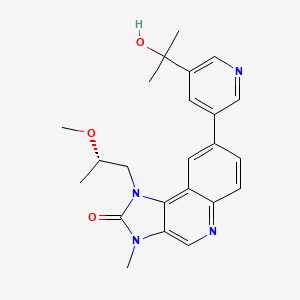

IUPAC Name |

[(2R)-1-[4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]oxypropan-2-yl] (2S)-2-aminopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24FN5O4/c1-11-7-15-16(27-11)5-6-17(19(15)23)32-21-20-13(3)18(8-28(20)26-10-25-21)30-9-12(2)31-22(29)14(4)24/h5-8,10,12,14,27H,9,24H2,1-4H3/t12-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTEJRLHKIYCEOX-OCCSQVGLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=CC(=C2F)OC3=NC=NN4C3=C(C(=C4)OCC(C)OC(=O)C(C)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(N1)C=CC(=C2F)OC3=NC=NN4C3=C(C(=C4)OC[C@@H](C)OC(=O)[C@H](C)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24FN5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20215295 | |

| Record name | Brivanib alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20215295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

649735-63-7 | |

| Record name | Brivanib alaninate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=649735-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Brivanib alaninate [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0649735637 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Brivanib alaninate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11865 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Brivanib alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20215295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 649735-63-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BRIVANIB ALANINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U2Y5OFN795 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-benzamido-1-(3-phenylpropyl)-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B612157.png)

![2-[Bis(2-hydroxyethyl)amino]benzo[h]chromen-4-one](/img/structure/B612161.png)

![2-(4-amino-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-1H-indol-5-ol](/img/structure/B612163.png)

![Thioacetic acid S-[(S)-6-[[(R)-5-oxopyrrolidine-2-ylcarbonyl]amino]-6-(phenylcarbamoyl)hexyl] ester](/img/structure/B612170.png)